

# 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine chemical properties

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## Compound of Interest

Compound Name: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine

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An In-Depth Technical Guide to the Chemical Properties of **2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine**

## Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine**. This molecule represents a valuable scaffold in medicinal chemistry, integrating two pharmacologically significant moieties: the pyrrolidine ring and the 1,4-benzodioxane system. [1][2][3] The pyrrolidine core is a cornerstone of numerous natural products and approved drugs, prized for its three-dimensional structure and its basic nitrogen atom, which serves as a key interaction point and a handle for synthetic modification. [1][2] The 1,4-benzodioxane fragment is a recognized "privileged structure" found in compounds targeting a range of biological systems, including adrenergic receptors and nicotinic acetylcholine receptors. [3][4] This guide is intended for researchers and drug development professionals, offering field-proven insights into the handling, analysis, and strategic utilization of this compound in discovery programs.

## Physicochemical and Computational Properties

The fundamental properties of **2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine** dictate its behavior in both chemical reactions and biological systems. Its moderate lipophilicity (LogP ≈

1.88) and topological polar surface area (TPSA  $\approx$  30.49 Å<sup>2</sup>) suggest a favorable profile for oral bioavailability.[5] A summary of its key identifiers and computed properties is presented below.

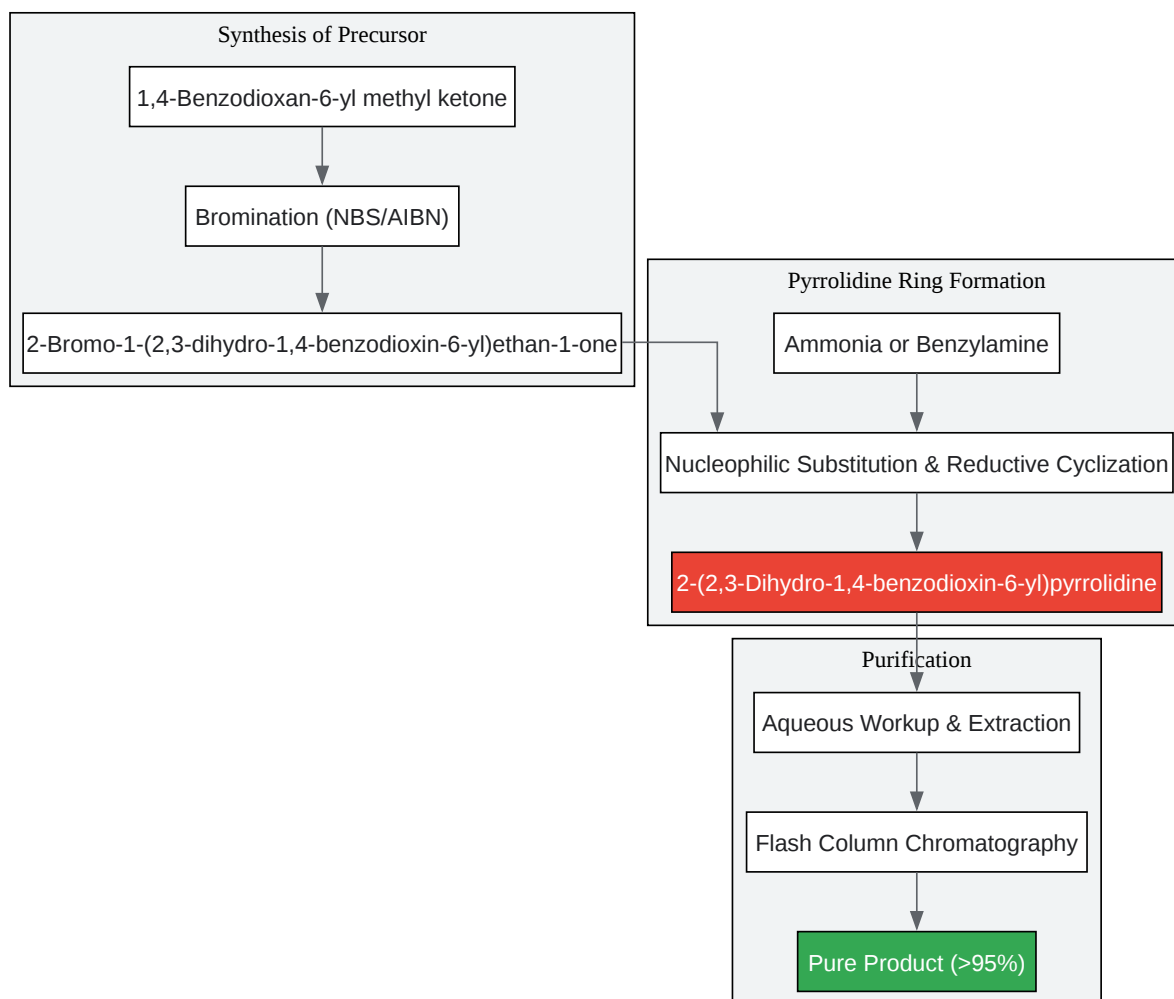
Property	Value	Source
CAS Number	524674-08-6	[5]
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>2</sub>	[5][6][7][8]
Molecular Weight	205.25 g/mol	[5][6][7][8]
Synonyms	2-(2,3-dihydrobenzo[b][5][7]dioxin-6-yl)pyrrolidine	[5]
Topological Polar Surface Area	30.49 Å <sup>2</sup>	[5]
cLogP	1.8823	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	3	[5]
Rotatable Bonds	1	[5]

## Synthesis and Purification

While multiple synthetic routes to substituted pyrrolidines and benzodioxanes exist, a robust and scalable approach is critical for generating material for research purposes.[9] The following section outlines a logical synthetic strategy and a detailed protocol based on established chemical transformations.

## Synthetic Strategy and Workflow

A convergent synthesis is proposed, wherein the two core fragments are prepared and then coupled. A logical approach involves the synthesis of a suitable benzodioxane-substituted electrophile followed by its reaction with a pyrrolidine precursor. A key transformation is the reductive amination or a related cyclization to form the pyrrolidine ring.



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Caption: Proposed workflow for the synthesis and purification of the target compound.

## Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from general methods for pyrrolidine synthesis.<sup>[9]</sup>

### Step 1: Synthesis of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

- To a solution of 1,4-Benzodioxan-6-yl methyl ketone (1.0 eq) in carbon tetrachloride (0.2 M), add N-Bromosuccinimide (NBS, 1.1 eq).<sup>[10]</sup>
- Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
- Rationale: This is a radical-initiated alpha-bromination of the ketone. AIBN serves as the radical initiator.
- Reflux the reaction mixture under an inert argon atmosphere for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
- Cool the mixture to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield the crude bromo-ketone, which can be used directly in the next step.

### Step 2: Cyclization to form 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine

- Dissolve the crude bromo-ketone from Step 1 in a suitable solvent like acetonitrile (0.1 M).
- Add a solution of 3-aminopropan-1-ol (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).
- Stir the reaction at 60 °C for 12-18 hours.
- Rationale: This sequence involves an initial N-alkylation followed by an intramolecular reductive amination cascade, a common strategy for constructing substituted pyrrolidines.
- Cool the reaction and add a reducing agent, such as sodium borohydride (NaBH<sub>4</sub>, 2.0 eq), portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir for an additional 4 hours.

- Quench the reaction carefully with water, and concentrate the mixture to remove the organic solvent.

## Experimental Protocol: Purification

- Extract the aqueous residue with dichloromethane (DCM, 3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate in vacuo.
- Rationale: This standard workup removes inorganic salts and water.
- Purify the crude residue by flash column chromatography on silica gel.
- Rationale: Chromatography is essential for separating the target compound from unreacted starting materials and byproducts.
- Elute with a gradient of methanol (0-10%) in dichloromethane.
- Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the title compound as a solid or oil.[\[11\]](#)

## Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides unambiguous structural validation.[\[12\]](#)[\[13\]](#)

## Multi-Spectroscopic Analysis Workflow

A systematic approach ensures comprehensive characterization. High-resolution mass spectrometry (HRMS) first confirms the elemental composition. Infrared (IR) spectroscopy then identifies key functional groups. Finally,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provides the detailed connectivity and stereochemistry of the molecule.

Technique	Purpose	Expected Key Data
HRMS (ESI+)	Confirm Molecular Formula	Calculated m/z for [M+H] <sup>+</sup> : 206.1176; Found: 206.117X
IR Spectroscopy	Identify Functional Groups	~3350 cm <sup>-1</sup> (N-H stretch), ~2950 cm <sup>-1</sup> (C-H stretch), ~1510 cm <sup>-1</sup> (Aromatic C=C), ~1250 cm <sup>-1</sup> (C-O stretch)[11]
<sup>1</sup> H NMR	Map Proton Environment	Signals for aromatic, dioxane, and pyrrolidine protons with characteristic chemical shifts and splitting patterns.
<sup>13</sup> C NMR	Map Carbon Skeleton	Signals corresponding to the 12 unique carbons in the molecule.

## Predicted NMR Spectral Data

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - δ 7.00-6.80 (m, 3H, Ar-H): Signals for the three protons on the benzodioxane aromatic ring.
  - δ 4.25 (s, 4H, -O-CH<sub>2</sub>-CH<sub>2</sub>-O-): A characteristic singlet or a tight multiplet for the four equivalent protons of the dioxane ring.[14]
  - δ 4.00-3.80 (m, 1H, Pyrrolidine C2-H): The proton at the junction of the two rings.
  - δ 3.50-3.00 (m, 2H, Pyrrolidine C5-H<sub>2</sub>): The methylene protons adjacent to the nitrogen.
  - δ 2.50 (br s, 1H, N-H): A broad singlet for the secondary amine proton, which is exchangeable with D<sub>2</sub>O.
  - δ 2.20-1.80 (m, 4H, Pyrrolidine C3/C4-H<sub>2</sub>): Multiplets for the remaining two methylene groups of the pyrrolidine ring.

- $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  144.0, 143.5 (Ar C-O): Quaternary carbons of the benzodioxane ring attached to oxygen.[\[14\]](#)
  - $\delta$  135.0 (Ar-C): Quaternary aromatic carbon attached to the pyrrolidine ring.
  - $\delta$  120.0-115.0 (Ar C-H): Signals for the aromatic carbons bearing protons.
  - $\delta$  64.5 (-O-CH<sub>2</sub>-CH<sub>2</sub>-O-): The two equivalent carbons of the dioxane ring.[\[14\]](#)
  - $\delta$  60.0 (Pyrrolidine C2): The carbon linking the two ring systems.
  - $\delta$  47.0 (Pyrrolidine C5): The carbon adjacent to the nitrogen.
  - $\delta$  35.0, 25.0 (Pyrrolidine C3, C4): Carbons of the remaining methylene groups.

## Chemical Reactivity and Derivatization Potential

The utility of **2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine** as a scaffold lies in its defined points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).

### Key Reactive Sites

The primary site for derivatization is the secondary amine of the pyrrolidine ring. Its nucleophilicity and basicity allow for a wide range of transformations. The electron-rich benzodioxane ring can also undergo electrophilic aromatic substitution, although this typically requires harsher conditions and may lead to mixtures of isomers.

Caption: Key sites for chemical modification on the core scaffold for SAR studies.

### Protocol: N-Acylation for Library Synthesis

- In a vial, dissolve **2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine** (1.0 eq) in anhydrous DCM (0.2 M).
- Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq).

- Cool the solution to 0 °C in an ice bath.
- Rationale: The base scavenges the HCl byproduct, and the low temperature controls the exothermic reaction.
- Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate to yield the N-acylated product, which can be further purified by chromatography or recrystallization if necessary.

## Potential Applications in Drug Discovery

The structural combination within this molecule suggests several promising avenues for therapeutic development.

- **CNS Disorders:** Derivatives of 2-(pyrrolidinyl)-1,4-benzodioxane are known to be potent and selective partial agonists for the  $\alpha 4\beta 2$  nicotinic acetylcholine receptor (nAChR), a key target in cognitive disorders and nicotine addiction.<sup>[4]</sup> The specific stereochemistry of the pyrrolidine ring is often crucial for achieving high affinity and desired functional activity.<sup>[4]</sup>
- **Oncology:** The 1,4-benzodioxane scaffold is present in inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways.<sup>[14][15]</sup>
- **Anti-inflammatory Agents:** Related compounds containing the 1,4-benzodioxine system have demonstrated significant in vivo anti-inflammatory activity, in some cases exceeding that of ibuprofen.<sup>[16]</sup>

The molecule serves as an excellent starting point for library synthesis to probe these and other biological targets. Its defined structure and reactive handle allow for the rapid generation of analogs to build robust SAR and optimize for potency, selectivity, and pharmacokinetic properties.



## Conclusion

**2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine** is a strategically designed chemical scaffold with significant potential in modern drug discovery. This guide has detailed its fundamental physicochemical properties, provided a robust framework for its synthesis and purification, and outlined a comprehensive analytical workflow for its characterization. By understanding its core reactivity and the pharmacological precedent of its constituent parts, researchers are well-equipped to leverage this molecule as a versatile building block for the development of novel therapeutics.

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